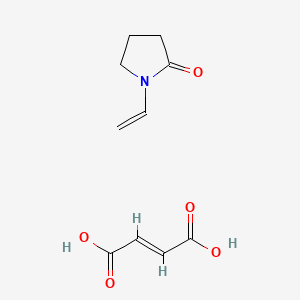
(E)-but-2-enedioic acid;1-ethenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;1-ethenylpyrrolidin-2-one is a compound that combines the structural features of both (E)-but-2-enedioic acid and 1-ethenylpyrrolidin-2-one
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-ethenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of (E)-but-2-enedioic acid with 1-ethenylpyrrolidin-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;1-ethenylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound with altered chemical properties.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;1-ethenylpyrrolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;1-ethenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(E)-but-2-enedioic acid;1-ethenylpyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrole derivatives: These compounds share structural similarities with 1-ethenylpyrrolidin-2-one and exhibit similar chemical properties.
Butenedioic acid derivatives: These compounds are structurally related to (E)-but-2-enedioic acid and may have comparable reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which result in distinct chemical properties and potential applications. This combination allows for unique interactions and reactivity that may not be observed in other similar compounds.
Propiedades
Número CAS |
35361-20-7 |
|---|---|
Fórmula molecular |
C10H13NO5 |
Peso molecular |
227.21 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO.C4H4O4/c1-2-7-5-3-4-6(7)8;5-3(6)1-2-4(7)8/h2H,1,3-5H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
LKWQZVLRCNRMAR-WLHGVMLRSA-N |
SMILES isomérico |
C=CN1CCCC1=O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C=CN1CCCC1=O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


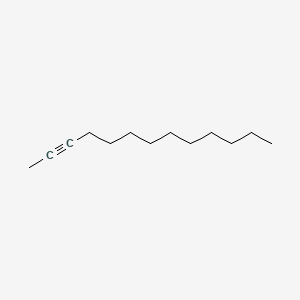
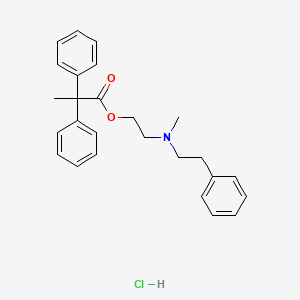
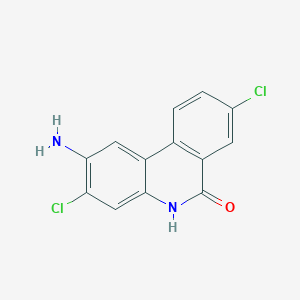

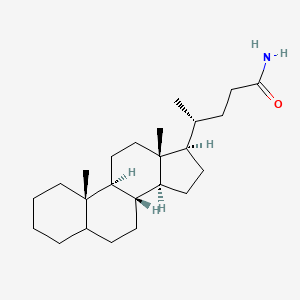
![Bicyclo[4.1.0]hept-2-ene-7-carboxamide](/img/structure/B14683688.png)
![(E)-1-([1,1'-Biphenyl]-4-yl)-N-(4-butylphenyl)methanimine](/img/structure/B14683691.png)
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14683707.png)
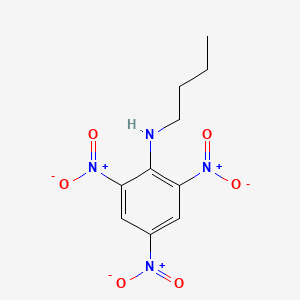
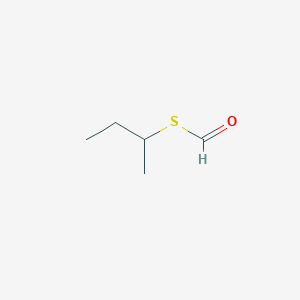
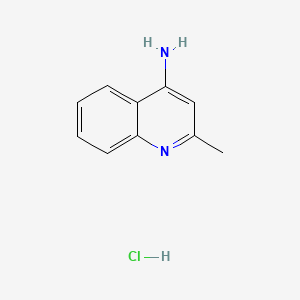
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)


